Isoglobotriaose

Description

Glycosphingolipids: Structural Diversity and Biological Significance

Glycosphingolipids (GSLs) are a major class of lipids found in the cell membranes of eukaryotes. mdpi.comresearchgate.net They are composed of a hydrophobic ceramide backbone linked to a hydrophilic glycan headgroup. mdpi.comacs.org This amphipathic nature allows them to be anchored in the cell membrane, with the carbohydrate portions extending into the extracellular space. mdpi.comacs.org

The structural diversity of GSLs is immense, arising from variations in both the ceramide and the glycan components. researchgate.netnews-medical.net The ceramide part can differ in the length and saturation of its fatty acid chain, as well as the structure of the sphingoid base. nih.gov The glycan headgroups exhibit even greater diversity, with hundreds of different structures identified, built from a variety of monosaccharides linked in numerous ways. news-medical.net This structural complexity allows GSLs to play crucial roles in a wide array of biological processes. They are involved in cell-cell recognition, signal transduction, and cell differentiation. mdpi.comnews-medical.net Furthermore, GSLs can act as receptors for pathogens and toxins and are implicated in the pathophysiology of various diseases, including cancer and inherited metabolic disorders. researchgate.nethmdb.ca

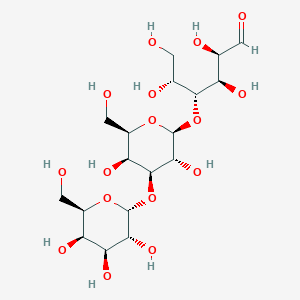

Isoglobotriaose as a Defined Glycan Structure (Galα1-3Galβ1-4Glc)

This compound is a trisaccharide with the specific chemical structure Galα1-3Galβ1-4Glc. elicityl-oligotech.com This notation indicates that it consists of three sugar units: two galactose (Gal) molecules and one glucose (Glc) molecule. The linkages between these sugars are highly specific: an alpha-1,3 glycosidic bond connects the terminal galactose to the second galactose, which in turn is connected to glucose via a beta-1,4 glycosidic bond. This precise arrangement defines it as this compound and distinguishes it from other trisaccharides. elicityl-oligotech.comnih.gov

In biological systems, this compound is often found as the glycan component of the glycosphingolipid isoglobotriaosylceramide (iGb3), where it is attached to a ceramide lipid anchor. medchemexpress.comqmul.ac.uk Research has shown that iGb3 is present in various mammalian tissues, including the intestine and spleen. hmdb.ca The synthesis of this compound can be achieved both through isolation from natural sources and through chemical or enzymatic methods. vulcanchem.comnih.gov For instance, chemoenzymatic synthesis has been successfully used to produce this compound and its derivatives for research purposes. nih.govescholarship.org

Comparative Analysis with Globotriaose and Related Glycoconjugates

This compound is an isomer of another important trisaccharide, globotriaose (Gb3). medchemexpress.com The key difference between these two molecules lies in the linkage between the terminal galactose and the subsequent galactose residue. In this compound, this is an α1-3 linkage, whereas in globotriaose, it is an α1-4 linkage (Galα1-4Galβ1-4Glc). nih.govnih.gov

This seemingly minor structural difference has significant functional consequences. For example, the different linkages result in distinct three-dimensional shapes, which affects how they interact with other molecules, such as bacterial adhesins. nih.govresearchgate.net Studies have shown that the FaeG adhesin of certain E. coli strains can bind to this compound but not globotriaose, a distinction attributed to steric hindrance caused by the α1-4 linkage in globotriaose when embedded in a cell membrane. nih.govresearchgate.net

The differential recognition of these isomers highlights the high specificity of carbohydrate-protein interactions in biological systems. Both globotriaose and this compound belong to the globo- and isoglobo-series of glycosphingolipids, respectively, which can be further extended to form more complex structures like globotetraose and isoglobotetraose. nih.govoup.com

| Feature | This compound | Globotriaose |

| Glycan Structure | Galα1-3Galβ1-4Glc elicityl-oligotech.com | Galα1-4Galβ1-4Glc nih.gov |

| Linkage of Terminal Galactose | α1-3 nih.gov | α1-4 nih.gov |

| GSL Series | Isoglobo-series nih.govoup.com | Globo-series nih.govoup.com |

| Binding to FaeG Adhesin | Functional receptor nih.govresearchgate.net | Not a functional receptor due to steric hindrance nih.govresearchgate.net |

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZUYHVLNLDKLB-KXWZGOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881191 | |

| Record name | Isoglobotriaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41744-59-6 | |

| Record name | O-α-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoglobotriaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Advanced Synthetic Strategies for Isoglobotriaose

Chemoenzymatic Synthesis of Isoglobotriaose Oligosaccharides

The chemoenzymatic synthesis of this compound leverages the high specificity of enzymes to achieve efficient and clean reactions, often combining multiple steps into a single reaction vessel. This approach minimizes the need for complex protecting group manipulations common in traditional organic synthesis.

One-Pot Multi-Enzyme Systems and Enzymatic Mechanisms

A highly effective method for synthesizing this compound is through a one-pot multi-enzyme (OPME) system. acs.orgcsic.esunina.it This strategy combines several enzymes that work in a cascade to build the target molecule from simple precursors without isolating intermediates. csic.esnih.gov For this compound, a three-enzyme system has been successfully employed. acs.orgdiva-portal.org

The key enzymes in this one-pot reaction and their respective roles are:

UDP-glucose pyrophosphorylase (UGPase): This enzyme catalyzes the reversible reaction between Uridine-5'-triphosphate (UTP) and glucose-1-phosphate (Glc-1-P) to form UDP-glucose and inorganic pyrophosphate (PPi). mdpi.comfrontiersin.org The reaction proceeds via a sequential ordered mechanism, where UTP binds to the enzyme first, followed by Glc-1-P. csic.esmdpi.com The subsequent hydrolysis of the PPi byproduct drives the reaction toward the synthesis of UDP-glucose. nih.gov

UDP-Gal 4-epimerase (GalE): This enzyme catalyzes the reversible epimerization of UDP-glucose to UDP-galactose. acs.org This conversion is critical as UDP-galactose is the required donor for the final glycosylation step. The mechanism involves the transient reduction of a tightly bound NAD+ cofactor, proceeding through a 4-ketopyranose intermediate, which allows for the inversion of the stereochemistry at the C4 position of the glucose moiety. nih.gov

α1-3-galactosyltransferase (α1-3GalT): This is a retaining glycosyltransferase that transfers the galactose unit from the newly formed UDP-galactose donor to the acceptor molecule. cicbiogune.es It specifically creates the α(1→3) glycosidic bond required for the this compound structure. cicbiogune.es The catalytic mechanism of retaining glycosyltransferases is complex, with evidence suggesting a substrate-assisted SNi-type mechanism that avoids a double-displacement while retaining the anomeric configuration. nih.govebi.ac.uknih.gov

Table 1: Enzymes in the One-Pot Synthesis of this compound

| Enzyme | EC Number | Function in the Pathway |

|---|---|---|

| UDP-glucose pyrophosphorylase | 2.7.7.9 | Synthesizes UDP-glucose from UTP and glucose-1-phosphate. csic.esmdpi.com |

| UDP-Gal 4-epimerase | 5.1.3.2 | Converts UDP-glucose into the required donor, UDP-galactose. nih.gov |

Donor and Acceptor Substrate Utilization in Enzymatic Glycosylation

In the one-pot chemoenzymatic synthesis of this compound, the selection and utilization of donor and acceptor substrates are precisely coordinated.

Acceptor Substrate: The reaction utilizes lactose (Galβ1-4Glc) as the glycosyl acceptor. acs.org The α1-3-galactosyltransferase specifically recognizes the terminal galactose residue of lactose and attaches the new galactose moiety to its 3-hydroxyl group.

Chemical Synthesis Methodologies for this compound and its Derivatives

While chemoenzymatic methods offer elegance and specificity, chemical synthesis provides versatility for creating derivatives and analogues. Recent advances have focused on "step-economy" syntheses that reduce the number of protecting group manipulations, which have traditionally hindered complex carbohydrate synthesis. acs.orgcdc.gov

Regioselective Silyl Exchange Technology (ReSET) Integration

A significant advancement in the chemical synthesis of this compound is the integration of Regioselective Silyl Exchange Technology (ReSET). acs.orgcdc.govnih.gov This methodology streamlines the preparation of crucial, selectively protected carbohydrate building blocks. diva-portal.orgacs.org

The ReSET process involves:

Per-O-silylation: The starting sugar (e.g., lactose) is first per-O-silylated, typically with trimethylsilyl (TMS) groups, to make it soluble in organic solvents and to activate it. diva-portal.org

Regioselective Exchange: The per-O-silylated sugar is then treated with acetic anhydride and a catalytic amount of acetic acid. diva-portal.orgrsc.org This causes a regioselective exchange of specific silyl ethers for acetate protecting groups. mdpi.com

Controlled Selectivity: The regioselectivity is controlled by factors such as the stoichiometry of the acid and the reaction conditions (e.g., temperature, microwave irradiation). diva-portal.orgacs.orgmdpi.com

This technology allows for the rapid generation of a library of partially acetylated/silylated intermediates from a common precursor. diva-portal.orgescholarship.org These intermediates are bifunctional: the silyl ethers can be selectively removed to reveal hydroxyl groups (acceptors), while the anomeric acetate can be converted into a leaving group to create a glycosyl donor. acs.orgrsc.org

Glycosyl Iodide Glycosylation Approaches

The synthesis of this compound has been effectively achieved by combining ReSET with glycosyl iodide glycosylation. acs.orgnih.gov Glycosyl iodides are highly reactive glycosyl donors. In this integrated approach, a bifunctional module prepared via ReSET is converted into a glycosyl iodide donor in situ through treatment with a reagent like trimethylsilyl iodide (TMSI). acs.orgresearchgate.net

This method offers several advantages:

High Reactivity: Glycosyl iodides are significantly more reactive than the more common glycosyl bromides, allowing glycosylation to occur under mild, neutral conditions. acs.orgresearchgate.net

Step Economy: The in situ generation of the iodide from an anomeric acetate (a product of ReSET) avoids the isolation of the often-unstable iodide donor. acs.org

Compatibility: The method is compatible with silyl protecting groups, which "arm" the donor, enhancing its reactivity. researchgate.net

A formal synthesis of iGb3 (the ceramide-linked form of this compound) has been reported using a per-O-acetylated this compound iodide as the donor and a stannylceramide as the acceptor, promoted by tetrabutylammonium iodide (TBAI).

Stereoselective Glycosylation for Alpha-Linkage Formation

A primary challenge in carbohydrate chemistry is controlling the stereochemistry of the newly formed glycosidic bond. The synthesis of this compound requires the stereoselective formation of an α-linkage (a 1,2-cis linkage for galactose).

The combined ReSET and glycosyl iodide strategy has proven highly effective in achieving this stereocontrol. acs.org The mechanism for achieving the α-selectivity relies on the behavior of the glycosyl iodide intermediate in the presence of an iodide source like TBAI. acs.orgresearchgate.net

Iodide Formation: The reaction of an anomeric acetate with TMSI initially forms a glycosyl iodide, often with inversion of stereochemistry. researchgate.net

In Situ Anomerization: In the presence of excess iodide ions, the initially formed β-iodide readily undergoes in situ anomerization to establish an equilibrium with the more thermodynamically stable α-iodide. researchgate.net

Table 2: Key Chemical Synthesis Strategies for this compound

| Methodology | Key Reagents/Concept | Purpose |

|---|---|---|

| Regioselective Silyl Exchange Technology (ReSET) | Per-O-silylated sugar, Acetic Anhydride, Acetic Acid | Rapidly generates orthogonally protected glycosyl donors/acceptors. diva-portal.orgacs.org |

| Glycosyl Iodide Glycosylation | Trimethylsilyl iodide (TMSI), Tetrabutylammonium iodide (TBAI) | Forms a highly reactive glycosyl donor for efficient coupling. acs.orgresearchgate.net |

Comparative Analysis of Biological vs. Synthetic Availability for Research Applications

The accessibility of this compound for scientific investigation is critically dependent on its source. A comparative analysis reveals significant disparities between isolating the compound from natural sources and producing it via synthetic routes.

The availability of this compound from biological sources is severely limited. In mammals, it exists as part of the glycosphingolipid iGb3, which is found in low abundance and is restricted to specific cell types and tissues, such as the nonepithelial residue of the small intestine. medchemexpress.com The isolation and purification of sufficient quantities of iGb3 from these tissues, followed by the cleavage to obtain the this compound oligosaccharide, is a significant technical challenge. This inherent scarcity and the difficulty of extraction make natural sourcing impractical for obtaining the quantities and purity required for most research applications.

In stark contrast, synthetic strategies provide a reliable and scalable supply of this compound. Chemoenzymatic methods, particularly one-pot multienzyme (OPME) systems, are noted for their efficiency and potential for cost-effective, large-scale production. medchemexpress.com Total chemical synthesis, while often complex, offers the advantage of producing highly pure material and allows for the creation of structural analogs for detailed structure-function studies. acs.orgnih.gov These synthetic routes bypass the limitations of biological availability, providing researchers with access to well-characterized, high-purity this compound. Consequently, synthetic products dominate the supply for research and development purposes. medchemexpress.com While direct cost comparisons for this compound are not widely published, the general principle observed in biotechnology is that materials produced via controlled synthetic processes are often significantly less expensive than those painstakingly isolated from biological tissues, a trend exemplified in other areas such as the comparison between synthetic and biologic surgical mesh. nih.gov

Table 1: Comparison of this compound Availability

| Feature | Biological Sourcing | Synthetic Sourcing (Chemoenzymatic & Chemical) |

|---|---|---|

| Source | Mammalian tissues (e.g., small intestine) medchemexpress.com | Laboratory synthesis from defined starting materials medchemexpress.comacs.org |

| Abundance | Very low, restricted to specific cell types medchemexpress.com | High, scalable to meet research demands |

| Yield | Low and unpredictable | High and reproducible nih.gov |

| Purity | Challenging to achieve high purity due to complex biological matrix | High purity achievable |

| Scalability | Not scalable | Readily scalable for larger quantities |

| Cost-Effectiveness | Generally high cost due to extraction and purification challenges | More cost-effective, especially with optimized chemoenzymatic routes medchemexpress.com |

| Accessibility for Research | Severely limited, impractical for most studies | Readily available from commercial suppliers and synthesis labs |

Molecular Mechanisms and Biological Roles of Isoglobotriaose

Isoglobotriaose in Broader Biological Contexts

Beyond its role in cancer research, this compound has been identified in diverse biological systems, highlighting its broader significance in cell biology and ecosystem dynamics.

Microorganisms in aquatic environments, such as bacteria, often live in communities called biofilms, which are encased in a self-produced matrix of Extracellular Polymeric Substances (EPS). frontiersin.org This hydrated, gelatinous matrix facilitates attachment to surfaces and plays a critical role in the community's structure and function. frontiersin.orgnih.gov

Chemical analysis of EPS from several marine biofilm bacteria has revealed the presence of a derivative, this compound-β-N(Acetyl)-Propargyl. nih.govresearchgate.netresearchgate.net This discovery implicates the this compound structure as a component of the complex carbohydrate matrix that marine bacteria produce. These EPS have been shown to have ecological significance, notably in inducing the settlement of barnacle larvae, a critical step in the life cycle of these marine invertebrates. nih.govresearchgate.net

| Bacterial Source of EPS | Identified this compound Derivative | Observed Function of EPS | Reference |

|---|---|---|---|

| Pseudoalteromonas shioyasakiensis, Vibrio harveyi, Planomicrobium sp. | This compound-β-N(Acetyl)-Propargyl | Enhanced settlement of barnacle larvae on substrates | nih.gov |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. creative-proteomics.com It is a powerful tool for understanding the biochemical activity and physiological state of a biological system, including microbial communities in fermented foods. mdpi.comfrontiersin.org

In a study on the fermentation dynamics of Beijing douzhi, a traditional fermented mung bean-based beverage, metabolomic analysis was used to track changes in chemical composition. nih.gov The results showed that inoculation with specific lactic acid bacteria, namely Lactiplantibacillus plantarum and Pediococcus pentosaceus, led to a higher concentration of this compound compared to spontaneous fermentation. nih.gov This finding suggests that specific microbial activities during fermentation can significantly alter the profile of existing metabolites, potentially increasing the concentration of certain low-molecular-weight carbohydrates like this compound, which may influence the nutritional or flavor profile of the final product. nih.gov

| Fermentation System | Microbial Inoculant | Metabolomic Finding for this compound | Reference |

|---|---|---|---|

| Beijing douzhi (mung bean matrix) | Lactiplantibacillus plantarum and Pediococcus pentosaceus | Higher concentration of this compound observed in inoculated samples after 24 hours compared to control. | nih.gov |

This compound is a glycosphingolipid, a class of lipids containing a carbohydrate moiety that is important for cell-cell recognition, signaling, and membrane stability. medchemexpress.comnih.gov In mammals, this compound and its isomer globotriaose have distinct tissue distributions. While globotriaosylceramide is found in both epithelial and nonepithelial compartments of the small intestine, isoglobotriaosylceramide is restricted to the nonepithelial residue. medchemexpress.com This specific localization is also noted in other tissues, such as the spleen and spleen microsomes. foodb.ca This differential distribution suggests distinct biological functions or metabolic pathways for these two closely related isomers within mammalian tissues.

Alterations in metabolic pathways are a hallmark of many diseases, and changes in the levels of specific metabolites can provide insight into disease mechanisms. nih.govmdpi.com

Cardiometabolic Studies: In the context of cardiometabolic disease, which includes conditions like heart disease and type 2 diabetes, research using mouse models has implicated this compound. A study investigating the role of mitochondrial DNA (mtDNA) in cardiometabolic disease susceptibility found that plasma levels of this compound were significantly downregulated in a specific strain of mice known to be more susceptible to certain disease phenotypes. nih.govresearchgate.net This finding suggests that the abundance of this compound may be influenced by mitochondrial-nuclear interactions and could be linked to the metabolic dysregulation seen in cardiometabolic disorders. nih.gov

Anti-Hypoxic Mechanisms: Hypoxia, or low oxygen supply to tissues, triggers a range of adaptive cellular responses, primarily mediated by hypoxia-inducible factors (HIFs). mdpi.comwikipedia.org These responses involve significant metabolic reprogramming, including a shift towards glycolysis to produce ATP. mdpi.com While direct research explicitly linking this compound to anti-hypoxic mechanisms is limited, it is plausible that the synthesis of glycosphingolipids could be altered as part of the broad metabolic shifts that occur under hypoxic conditions. frontiersin.orgclinmedjournals.org The pathways that produce the building blocks for complex carbohydrates are interconnected with central carbon metabolism, which is heavily rewired during hypoxia. frontiersin.org

Structure-activity Relationship Sar Investigations of Isoglobotriaose Analogues

Positional Linkage Isomerism and Biological Activity (e.g., α1-3 vs. α1-4 Linkages)

The precise positioning of the glycosidic bond between monosaccharide units is a critical determinant of a glycan's biological activity. This is clearly demonstrated when comparing isoglobotriaose (Galα1-3Galβ1-4Glc) with its positional isomer, globotriaose (Galα1-4Galβ1-4Glc). While both are trisaccharides composed of the same sugar units, the difference in the linkage of the terminal galactose (α1-3 vs. α1-4) results in dramatically different biological recognition, particularly in the context of bacterial adhesion.

Research on F4 fimbriae-producing enterotoxigenic Escherichia coli (ETEC) has provided significant insights. The major adhesive subunit of these fimbriae, FaeG, specifically recognizes this compound. mdpi.com Computational docking studies show that the Gal(α1-3)Gal linkage in this compound projects the rest of the glycan chain at an angle away from the receptor surface. mdpi.com This orientation allows for effective interaction with membrane-embedded glycosphingolipids without steric clashes. mdpi.com

In contrast, the Gal(α1-4)Gal linkage in globotriaose positions the glycan chain laterally to the long axis of the FaeG adhesin subunit. mdpi.com When this glycosphingolipid is embedded in a cell membrane, this lateral orientation results in steric hindrance, which abolishes the interaction with the FaeG adhesin. mdpi.com Consequently, terminal galactose residues with an α1-4 linkage are not functional as receptors for FaeG, whereas those with an α1-3 linkage are. mdpi.com This stringent requirement highlights how positional isomerism dictates biological function, turning an effective binding partner into an ineffective one with just a small change in chemical structure.

| Compound | Linkage | Binding to FaeG Adhesin | Reason for Activity/Inactivity |

|---|---|---|---|

| This compound | Gal(α1-3)Gal | Functional Receptor | The α1-3 linkage projects the glycan chain away from the receptor, avoiding steric hindrance with the cell membrane. mdpi.com |

| Globotriaose | Gal(α1-4)Gal | Not a Functional Receptor | The α1-4 linkage positions the glycan chain laterally, causing steric clashes that prevent binding. mdpi.com |

Impact of Glycan Chain Elongation and Terminal Residues on Receptor Binding Affinity

Studies on the interaction between F4 fimbriae and their receptors have shown that elongating the glycan chain of this compound-containing glycosphingolipids enhances binding. mdpi.com A longer glycan chain effectively extends the lipid portion further away from the adhesin's surface, which is thought to improve the accessibility and stability of the interaction. mdpi.com

The importance of terminal residues is also highlighted in the context of the immune system. Isoglobotrihexosylceramide (iGb3), a glycosphingolipid containing the this compound motif, is a natural ligand for invariant Natural Killer T (iNKT) cell T-cell receptors (TCRs). stanford.edu To probe the SAR of this interaction, analogues of iGb3 were synthesized with specific hydroxyl groups removed from the terminal galactose residue. stanford.edu Biological assays revealed that the hydroxyl groups at the 2''' and 3''' positions of the terminal galactose are critical for the recognition of iGb3 by the iNKT cell TCR. stanford.edu In contrast, the hydroxyl groups at the 4''' and 6''' positions were found to be less crucial for this interaction. stanford.edu This demonstrates that specific hydrogen-bonding interactions involving the terminal sugar's hydroxyl groups are key determinants of binding affinity and biological activation.

| iGb3 Analogue Modification | Impact on iNKT Cell TCR Recognition | Relative Importance |

|---|---|---|

| Removal of 2''' -OH on terminal galactose | Reduced Recognition | High |

| Removal of 3''' -OH on terminal galactose | Reduced Recognition | High |

| Removal of 4''' -OH on terminal galactose | Minor Impact on Recognition | Low |

| Removal of 6''' -OH on terminal galactose | Minor Impact on Recognition | Low |

Data derived from a study on synthetic iGb3 analogues and their interaction with a murine iNKT cell hybridoma. stanford.edu

Computational and Predictive Models for this compound-Ligand Interactions (e.g., Quantitative Structure-Activity Relationship – QSAR)

Computational modeling provides powerful tools to investigate and predict the interactions between this compound and its binding partners at a molecular level. arxiv.org These methods complement experimental approaches by offering structural insights and theoretical understanding that can guide the design of new analogues. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical regression or classification models used to relate the chemical structure of a compound to its biological activity. h-its.org In a typical QSAR study, molecular descriptors (physico-chemical properties or theoretical molecular features) are correlated with a measured biological response, such as binding affinity (IC50, Kd) or inhibitory activity. h-its.orgmdpi.com While specific, large-scale QSAR studies focused solely on this compound analogues are not widely documented in the literature, the principles of QSAR are directly applicable. Such a study would involve synthesizing a series of this compound analogues, measuring their binding affinity to a specific receptor, calculating various molecular descriptors for each analogue, and then using statistical methods to build a predictive model. mdpi.com

Other computational techniques are frequently used to study glycan-protein interactions. Molecular docking is a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov This technique was used to understand why this compound binds to the FaeG adhesin of E. coli while its isomer globotriaose does not. mdpi.com Docking simulations revealed the specific conformations and interactions, showing that the α1-3 linkage of this compound leads to a favorable binding pose, whereas the α1-4 linkage of globotriaose results in steric clashes. mdpi.com

Molecular Dynamics (MD) simulations offer a more dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. mdpi.comstanford.edu This can reveal the stability of binding interactions, conformational changes in the protein or glycan upon binding, and the role of solvent molecules. volkamerlab.orgucl.ac.uk For interactions like that between iGb3 and the iNKT cell TCR, where protein flexibility is key, MD simulations can provide critical insights into the binding mechanism that static models cannot. nih.gov Indeed, machine learning and other predictive models are increasingly used to understand the complex sequence and structural features that determine TCR-epitope specificity, a field directly relevant to the interaction of iGb3 with iNKT cells. nih.gov These computational approaches are essential for rationalizing experimental SAR data and for the predictive design of novel glycan-based molecules.

Advanced Analytical Methodologies for this compound Characterization

The precise characterization of complex carbohydrates such as this compound is fundamental to understanding its biological roles. Due to the existence of isomers like globotriaose, which differ only in a single glycosidic linkage, highly sophisticated analytical techniques are required for unambiguous identification, structural elucidation, and quantification. This article details the advanced methodologies employed for the comprehensive analysis of this compound.

Q & A

Q. What are the key structural characterization challenges of Isoglobotriaose, and what methodologies are recommended to address them?

this compound's structural elucidation requires advanced analytical techniques due to its glycan complexity. High-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D - HSQC, TOCSY) is critical for resolving anomeric proton signals and glycosidic linkages. Mass spectrometry (MS) with collision-induced dissociation (CID) or ion mobility can differentiate isomeric forms. Cross-validation with X-ray crystallography or computational modeling (e.g., molecular dynamics) is advised to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?

Reproducible synthesis demands meticulous control of glycosylation conditions. Use chemoselective protecting groups (e.g., benzyl, acetyl) to direct regioselectivity. Monitor reactions via thin-layer chromatography (TLC) and characterize intermediates with -NMR. Employ automated oligosaccharide synthesizers for scalable production. Document solvent purity, temperature, and catalyst concentrations (e.g., BF-etherate) to minimize batch variability .

Q. What in vitro assays are suitable for studying this compound’s interaction with lectins or antibodies?

Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., , , ) between this compound and targets. Enzyme-linked immunosorbent assays (ELISA) with glycan microarrays can map specificity. Include negative controls (e.g., scrambled glycans) and validate results with isothermal titration calorimetry (ITC) for thermodynamic consistency .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Contradictions often arise from contextual factors (e.g., cell type, glycan presentation). Design dose-response studies across multiple models (e.g., primary cells, engineered cell lines). Use multi-omics integration (transcriptomics, glycomics) to identify confounding variables. Statistical tools like Bayesian meta-analysis or principal component analysis (PCA) help reconcile dataset disparities .

Q. What strategies mitigate batch-to-batch variability in this compound production for functional studies?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>95% via HPLC) and anomeric configuration. Use design of experiments (DoE) to optimize reaction parameters. Validate batches with orthogonal methods (e.g., NMR, MS, circular dichroism) and share raw data in supplementary materials for transparency .

Q. How can researchers investigate this compound’s role in immune modulation with minimal bias?

Adopt blinded, randomized experimental designs in animal or organoid models. Use single-cell RNA sequencing to profile immune cell responses. For human studies, leverage ex vivo PBMC assays with matched donor samples. Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Q. What computational approaches validate this compound’s conformational dynamics in solution?

Combine molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) with experimental NMR data. Use NOE restraints to refine ensemble structures. Validate with small-angle X-ray scattering (SAXS) or cryo-EM if aggregated. Open-source tools like Glycam-Web ensure force field accuracy for glycans .

Methodological Best Practices

- Data Contradiction Analysis : Triangulate results using ≥3 independent methods (e.g., SPR, ITC, MS). Report confidence intervals and effect sizes .

- Experimental Design : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks for hypothesis-driven studies. Predefine exclusion criteria and power calculations .

- Literature Review : Use PRISMA guidelines to systematically map existing knowledge gaps. Tools like Covidence streamline screening and data extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.